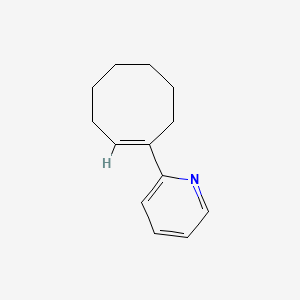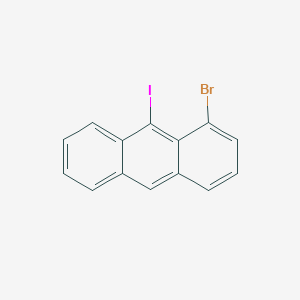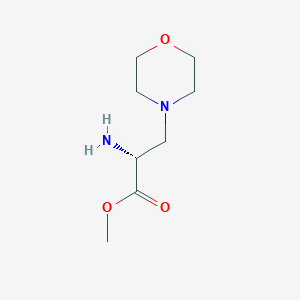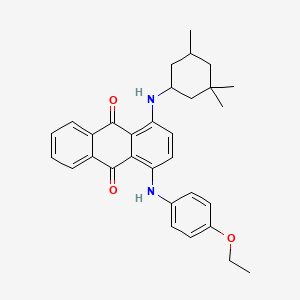
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by the presence of ethoxyphenyl and trimethylcyclohexyl groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the ethoxyphenyl and trimethylcyclohexyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethoxybenzene, trimethylcyclohexylamine, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques are employed to isolate and refine the compound for commercial use.
化学反应分析
Types of Reactions
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
科学研究应用
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-Amino-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 1-((4-Methoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 1-((4-Chlorophenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
Uniqueness
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone stands out due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. This unique structure may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
29205-96-7 |
|---|---|
分子式 |
C31H34N2O3 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
1-(4-ethoxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H34N2O3/c1-5-36-22-12-10-20(11-13-22)32-25-14-15-26(33-21-16-19(2)17-31(3,4)18-21)28-27(25)29(34)23-8-6-7-9-24(23)30(28)35/h6-15,19,21,32-33H,5,16-18H2,1-4H3 |
InChI 键 |
MJBSYEWZIOCLRR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



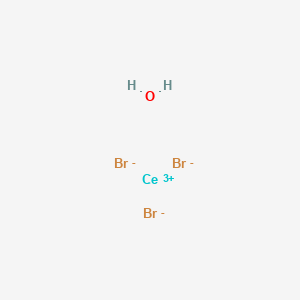
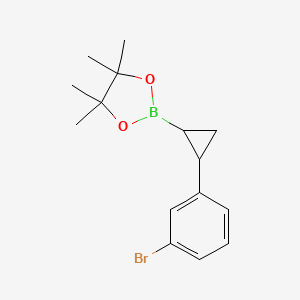
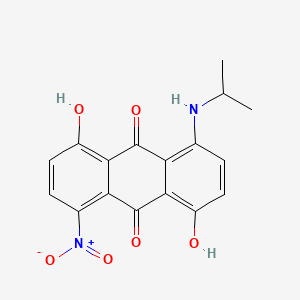
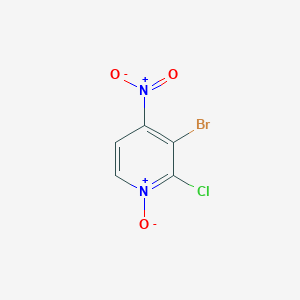
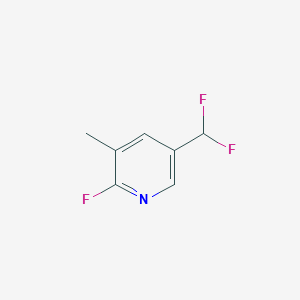
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)
